N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide is an organic compound with a complex structure that includes a benzimidazole ring and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-(methoxymethyl)-1H-benzimidazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1H-benzimidazole
- 2-phenylacetamide
- 1-benzoyl-1H-benzo[d]imidazol-2-yl thio-N-(substituted phenyl) acetamide
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenylacetamide is unique due to its combination of a benzimidazole ring and a phenylacetamide group. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-11-16-19-14-8-7-13(10-15(14)20-16)18-17(21)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
FUVOBZFEJZGMTJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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